molecular formula C6H14N2O2 B1437809 3-[(2-Methoxyethyl)amino]propanamide CAS No. 1040689-66-4

3-[(2-Methoxyethyl)amino]propanamide

Cat. No. B1437809
M. Wt: 146.19 g/mol
InChI Key: BRHFAFOJMGXZSK-UHFFFAOYSA-N
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Description

“3-[(2-Methoxyethyl)amino]propanamide” is a chemical compound with the molecular formula C6H14N2O2 . It has a molecular weight of 146.19 .


Molecular Structure Analysis

The molecular structure of “3-[(2-Methoxyethyl)amino]propanamide” consists of a propanamide backbone with a methoxyethylamino group attached to the third carbon .


Physical And Chemical Properties Analysis

“3-[(2-Methoxyethyl)amino]propanamide” has a density of 1.0±0.1 g/cm3, a boiling point of 307.5±22.0 °C at 760 mmHg, and a flash point of 139.8±22.3 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 6 freely rotating bonds .

Scientific Research Applications

Antibacterial and Antifungal Agents

Researchers have synthesized a series of novel derivatives related to the structural framework of "3-[(2-Methoxyethyl)amino]propanamide" to evaluate their antibacterial and antifungal activities. Compounds showing significant activity suggest the potential of these derivatives in developing new antimicrobial agents. For instance, novel 2-(6-methoxy-2-naphthyl)propionamide derivatives demonstrated notable antibacterial and antifungal activities, comparable to standard agents like Ampicillin and Fluconazole (Helal, Abbas, Salem, Farag, & Ammar, 2013).

Anticancer Activity

Derivatives of "3-[(2-Methoxyethyl)amino]propanamide" have been explored for their anticancer properties. Novel derivatives bearing semicarbazide and thiosemicarbazide moieties showed promising antioxidant and anticancer activities. Some compounds were found to be significantly cytotoxic against human glioblastoma and breast cancer cell lines, indicating their potential as anticancer agents (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Material Science and Spectroscopy

In material science, "3-[(2-Methoxyethyl)amino]propanamide" derivatives have been characterized for their structural properties using spectroscopic methods. Solid-state linear-dichroic infrared (IR-LD) spectroscopy along with theoretical ab initio calculations provided detailed insights into the molecular structure and vibrational assignments of these compounds (Zareva, 2006).

Anticonvulsant Studies

Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, a derivative class, were synthesized and evaluated for their anticonvulsant properties in mice. These compounds showed promising activity in standard seizure models, with some derivatives surpassing the effectiveness of conventional drugs like phenytoin and valproate. This research indicates the potential of these compounds in developing new anticonvulsant therapies (Idris, Ayeni, & Sallau, 2011).

properties

IUPAC Name

3-(2-methoxyethylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-10-5-4-8-3-2-6(7)9/h8H,2-5H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHFAFOJMGXZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Methoxyethyl)amino]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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